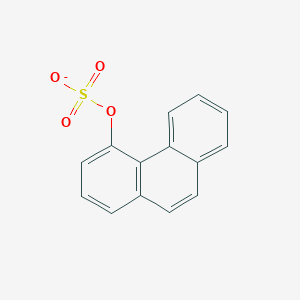

4-Phenanthryl sulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9O4S- |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

phenanthren-4-yl sulfate |

InChI |

InChI=1S/C14H10O4S/c15-19(16,17)18-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,15,16,17)/p-1 |

InChI Key |

NGHHMZVUHHGUQB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Contextualizing Polycyclic Aromatic Hydrocarbon Metabolites and Conjugates

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds that are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials like coal, oil, gas, and wood. preprints.org Due to their potential to cause harmful effects, including carcinogenicity, understanding their metabolic fate in organisms is of significant scientific interest. nih.gov

When PAHs enter a living system, they undergo a series of biochemical reactions, collectively known as biotransformation. encyclopedia.pub This process typically occurs in two phases. In Phase I, enzymes such as cytochrome P450 introduce or expose functional groups (like hydroxyl groups) on the PAH molecule, making it more reactive. encyclopedia.pubresearchgate.net In Phase II, these modified PAHs, now called metabolites, are joined with endogenous molecules in a process called conjugation. researchgate.net This results in the formation of conjugates, such as glucuronides and sulfate (B86663) esters, which are more water-soluble and can be more easily excreted from the body. researchgate.netcdc.gov Phenanthrene (B1679779), a three-ring PAH, is often used as a model compound in these studies. asm.org

Significance of Sulfate Esters in Biotransformation Pathways

Sulfate (B86663) esters, formed through a process called sulfation or sulfonation, are a major class of Phase II conjugates. nih.govresearchgate.net This reaction involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxylated PAH metabolite. frontiersin.org The enzymes responsible for this transfer are called sulfotransferases (SULTs). frontiersin.org

The formation of sulfate esters like 4-phenanthryl sulfate is a critical detoxification pathway. By adding a highly polar sulfate group, the body converts a lipophilic (fat-soluble) PAH metabolite into a hydrophilic (water-soluble) conjugate. researchgate.net This increased water solubility facilitates its elimination from the body through urine and bile. cdc.gov

However, in some cases, sulfation can also be a bioactivation pathway, leading to the formation of reactive metabolites that can bind to cellular macromolecules like DNA, potentially initiating carcinogenic processes. nih.gov The balance between detoxification and bioactivation is a key area of research in PAH toxicology.

Research Trajectories for Aryl Sulfates

Current research on aryl sulfates, including 4-phenanthryl sulfate (B86663), is moving in several key directions. One major focus is on identifying and characterizing the specific SULT enzymes involved in the sulfation of various PAH metabolites. frontiersin.org Understanding which enzymes are responsible can provide insights into individual differences in PAH metabolism and susceptibility.

Another important research area is the environmental fate of sulfated PAH metabolites. tandfonline.com While often considered excretory end-products, studies have shown that these conjugates can be found in the environment and may be subject to further microbial degradation. nih.govacs.org For instance, some fungi have been shown to produce and further metabolize sulfate conjugates of phenanthrene (B1679779). tandfonline.comnih.gov

Furthermore, there is growing interest in using aryl sulfate metabolites as biomarkers of exposure to PAHs. acs.org Detecting specific sulfate conjugates in urine or other biological samples can provide a non-invasive way to assess an individual's exposure to parent PAH compounds.

Overview of Advanced Methodologies in Sulfate Ester Investigations

Advanced Synthetic Routes for this compound Production

The generation of this compound can be approached through various synthetic strategies, ranging from the construction of the phenanthrene core to the specific functionalization of a pre-existing phenanthrene derivative. The choice of route is often dictated by the availability of starting materials, desired purity, and scalability.

The synthesis of complex organic molecules like this compound often necessitates a multi-step approach, where the target molecule is built sequentially from simpler, commercially available precursors. solubilityofthings.compharmafeatures.com This strategy allows for precise control over the introduction of functional groups and the final molecular architecture. solubilityofthings.com

A logical retrosynthetic analysis for this compound would identify 4-hydroxyphenanthrene as the immediate precursor, which itself can be derived from phenanthrene or synthesized from simpler building blocks. The foundational phenanthrene skeleton can be constructed via classic methods such as the Bardhan-Sengupta phenanthrene synthesis, the Haworth synthesis, or the Pschorr cyclization, which are established routes for creating the tricyclic aromatic system. wikipedia.orgscispace.com

Once the phenanthrene core is obtained, a multi-step sequence would involve its functionalization to introduce a hydroxyl group at the C4 position. This process must be highly regioselective to avoid the formation of other isomers. The resulting 4-hydroxyphenanthrene then serves as the direct precursor for the final sulfonation step to yield this compound. The advantage of this multi-step approach lies in its ability to produce a specific, single isomer, which is crucial for subsequent applications. solubilityofthings.com

The most direct route to this compound involves the sulfonation of its corresponding phenol (B47542), 4-hydroxyphenanthrene. While direct aromatic sulfonation of the parent phenanthrene molecule with sulfuric acid is possible, it typically yields a mixture of 2- and 3-phenanthrenesulfonic acids, making it an unsuitable method for producing the 4-isomer selectively. wikipedia.org

A more optimized and highly selective method involves the reaction of 4-hydroxyphenanthrene with a suitable sulfonating agent. Research has shown that reacting 4-hydroxyphenanthrene with sulfamic acid in a pyridine (B92270) solvent is an effective route to produce the potassium salt of this compound. Optimization of this reaction involves controlling parameters such as temperature, reaction time, and the stoichiometry of the reagents to maximize yield and minimize the formation of by-products.

Table 1: Optimized Synthesis of this compound

| Precursor | Reagent | Solvent | Product |

|---|---|---|---|

| 4-Hydroxyphenanthrene | Sulfamic Acid | Pyridine | This compound (potassium salt) |

This table summarizes a documented synthetic route for this compound.

While the parent phenanthrene molecule is achiral, its derivatives can possess chiral properties, necessitating enantioselective synthesis or chiral resolution to isolate single enantiomers. numberanalytics.com The separation of enantiomers is critical in many fields, as different enantiomers of a chiral compound can exhibit distinct biological activities. numberanalytics.comlibretexts.org

Should a synthetic scheme for a chiral analogue of this compound be required, two primary strategies could be employed: enantioselective synthesis or the resolution of a racemic mixture. Enantioselective synthesis aims to create a specific enantiomer directly using chiral catalysts or auxiliaries. nih.govnih.gov

Alternatively, chiral resolution is a well-established process for separating a 50:50 mixture of enantiomers (a racemate). libretexts.org A common method involves reacting the racemate with an enantiomerically pure chiral resolving agent, such as a chiral acid or base (e.g., (+)-tartaric acid, brucine), to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional techniques like fractional crystallization or chromatography. numberanalytics.comlibretexts.org After separation, the resolving agent is cleaved to yield the pure, resolved enantiomers.

Modern chromatographic techniques also offer powerful solutions for chiral separations. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. For instance, a Chiralpak IC column is noted as a potential option for resolving enantiomers of phenanthrene-related compounds.

Table 2: General Methods for Chiral Resolution

| Method | Principle | Example Resolving Agents/Phases |

|---|---|---|

| Diastereomeric Salt Formation | A racemic acid/base reacts with a pure chiral base/acid to form separable diastereomeric salts. libretexts.org | (+)-Tartaric acid, (-)-Malic acid, Brucine, Strychnine. libretexts.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. wvu.edu | Chiralpak IC column (polysaccharide-based). |

Purification and Purity Assessment Strategies

Achieving high purity is paramount for the use of this compound in research. A combination of chromatographic and crystallization techniques is typically employed to remove unreacted starting materials, reagents, and any isomeric or by-product impurities.

Chromatography is an indispensable tool for the purification of synthetic products like this compound. ncert.nic.in The choice of technique depends on the scale of the purification and the nature of the impurities.

Flash Column Chromatography: For preparative scale purification, flash chromatography using a solid stationary phase like silica (B1680970) gel is a common first step to separate the target compound from less polar or more polar impurities. orgsyn.orgorgsyn.org The crude reaction mixture is loaded onto the column and eluted with a solvent system of appropriate polarity.

Reversed-Phase Chromatography: Given the polar and ionic nature of the sulfate group, reversed-phase chromatography is particularly effective. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). biotage.com For ionic compounds like sulfates, the chromatographic performance can be significantly improved by adding buffers (e.g., ammonium (B1175870) acetate) to the mobile phase and adjusting the pH. biotage.com This helps to ensure consistent ionization state and leads to sharper, more symmetrical peaks.

Solid-Phase Extraction (SPE): SPE is often used for sample clean-up or pre-concentration. For this compound, C18 cartridges can be used to isolate the compound from a crude mixture before further purification or analysis.

Table 3: Chromatographic Techniques for Purifying Phenanthrene Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Preparative scale purification of organic synthesis products. orgsyn.orgorgsyn.org |

| Reversed-Phase HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | Analytical separation and final purification. |

| Solid-Phase Extraction (SPE) | C18 | Methanol, Water | Sample clean-up and isolation from complex matrices. |

Crystallization is a powerful purification technique for solid compounds based on differences in solubility. mt.com The general principle involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. libretexts.orgpraxilabs.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). libretexts.org

The optimization of a recrystallization process is key to maximizing both yield and purity.

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.comlibretexts.org For polar, ionic compounds like this compound, polar solvents such as water or ethanol, or solvent mixtures, might be appropriate. rochester.edu

Cooling Rate: A slow rate of cooling generally promotes the formation of larger, purer crystals, as it allows the crystal lattice to form in a more ordered manner, excluding impurities. libretexts.orgstackexchange.com Rapid cooling can trap impurities within the crystal structure.

Seeding: Introducing a small, pure crystal of the target compound (a seed crystal) to the cooling solution can initiate crystallization in a controlled manner, which can be critical for obtaining a consistent product and avoiding the formation of oils. mt.comlibretexts.org

After crystallization, the pure crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried. libretexts.orggoogle.com

Quantitative Purity Verification Methodologies

The determination of purity for this compound is critical for its use in research and as a reference standard. A variety of analytical techniques are employed to quantify the compound and identify any impurities, degradation products, or isomers. These methodologies leverage both chromatographic separation and spectroscopic detection.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone for both qualitative and quantitative analysis. copernicus.org For quantitative purposes, a Multiple Reaction Monitoring (MRM) transition can be optimized, such as monitoring the transition of the parent ion (m/z 273) to a characteristic sulfate fragment ion (m/z 97). This approach provides high sensitivity and selectivity, enabling the isolation and quantification of this compound even in complex matrices like plasma or tissue homogenates. Sample preparation for such analyses often involves solid-phase extraction (SPE) with C18 cartridges to concentrate the analyte and remove interfering substances.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a non-destructive method for purity assessment without the need for an identical reference standard of the analyte. mdpi.com By using a certified internal standard of known purity, such as dimethyl terephthalate, the absolute purity of this compound can be determined by comparing the integral of a specific proton signal from the analyte with that of the internal standard. mdpi.com Key parameters like pulse angle and relaxation delay (D1) must be carefully optimized to ensure accurate quantification. mdpi.com

Other methods can be adapted for the verification of the sulfate moiety. These include gravimetric analysis, where the sulfate is precipitated as barium sulfate (BaSO₄), which is then filtered, dried, and weighed. ukessays.comscispace.com Titrimetric and turbidimetric methods based on the reaction with barium chloride can also be employed for quantifying sulfate ions, providing an indirect measure of the compound's integrity. scispace.com

The table below summarizes key methodologies for the quantitative purity verification of this compound.

| Methodology | Principle | Key Parameters/Reagents | Application | Reference |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Mobile Phase: Acetonitrile/Water with 0.1% formic acid; Column: C18; MRM Transition: m/z 273 → 97. | High-sensitivity quantification in complex biological matrices. | |

| qNMR | Quantification based on the ratio of integrated NMR signals between the analyte and a certified internal standard. | Internal Standard: Dimethyl terephthalate; Solvent: Deuterated chloroform. | Absolute purity determination without an identical analyte standard. | mdpi.com |

| Gravimetric Analysis | Precipitation of the sulfate ion as insoluble barium sulfate. | Precipitating Agent: Barium chloride (BaCl₂). | Quantification of total sulfate content. | ukessays.com |

| Spectrophotometry | Measurement of light absorbance to quantify degradation. | Light Source: UV-Vis (300-800 nm). | Assessment of photostability. | |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Column: Chiralpak IC; Mobile Phase: Hexane/Isopropanol. | Isomeric purity and resolution of potential enantiomers. |

Derivatization Reactions of the Sulfate Moiety

The sulfate group of this compound is a key functional moiety that can be targeted for chemical modification. Derivatization reactions can alter the compound's physicochemical properties, such as solubility and stability, or prepare it for further synthetic transformations. These reactions primarily involve alkylation and acylation of the sulfate group.

Alkylation and Acylation of Phenanthryl Sulfate

Alkylation of the sulfate ester can be achieved to modify its structure. A documented example is the methylation of this compound. Treatment of the compound with diazomethane (B1218177) in a methanol/ether solvent system results in the formation of 4-methoxyphenanthrene (B94762) sulfate. The success of this reaction is confirmed through subsequent hydrolysis of the product, which yields 4-methoxyphenanthrene. This type of alkylation transforms the anionic sulfate ester into a neutral dialkyl sulfate derivative. Other alkylating agents, such as alkyl halides or protected sulfonate triflates, could potentially be used under appropriate conditions, a strategy employed in the N-alkylation of other heterocyclic systems. google.com

Acylation reactions target the oxygen atoms of the sulfate group. While specific examples for this compound are not extensively documented in the provided literature, the general reactivity of sulfates suggests that acylation is a feasible transformation. Acylating agents like acyl chlorides or anhydrides, often in the presence of a base, could be used to form mixed anhydride (B1165640) derivatives. For instance, reagents such as ethyl chloroformate are used to acylate amine groups on other phenanthrene derivatives, highlighting the availability of such reagents for derivatization. cdnsciencepub.com Friedel-Crafts acylation is a common method for modifying the aromatic rings of phenanthrene but does not directly involve the sulfate moiety. mdpi.com

The table below outlines representative derivatization reactions for the sulfate moiety.

| Reaction Type | Reagent(s) | Product | Significance | Reference |

| Methylation (Alkylation) | Diazomethane (CH₂N₂) in Methanol/Ether | 4-Methoxyphenanthrene sulfate | Converts the anionic sulfate to a neutral derivative; confirms the structure via hydrolysis. |

Stereoselective Derivatization Strategies

Introducing chirality to the phenanthryl sulfate structure can be accomplished through stereoselective reactions. While derivatization directly at the sulfur atom of the sulfate group to create a stereocenter is complex, stereoselectivity is more commonly introduced by modifying other parts of the phenanthrene scaffold while the sulfate group is present. These strategies are crucial for synthesizing enantiomerically pure analogues for biological testing or as chiral ligands.

One approach involves the asymmetric deprotonation of a group attached to the phenanthrene ring, followed by reaction with an electrophile. This strategy has been successfully applied in the synthesis of phenanthroindolizidine alkaloids, where a chiral base complex, such as s-BuLi/(+)-sparteine, is used to enantioselectively deprotonate a position that is then functionalized. rsc.org This principle could be applied to a suitably substituted this compound to introduce a chiral side chain.

Another key strategy is the enantioselective alkylation of a prochiral center on a phenanthrene precursor. For example, in the synthesis of hypoestestatin analogues, Seebach's enantioselective alkylation is a key step for creating a chiral center in a protecting-group-free manner. researchgate.net Similarly, chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations, including reductions and Friedel-Crafts reactions on molecules containing phenanthryl substituents. thieme-connect.comthieme-connect.comunimi.it These catalysts could guide the stereoselective addition of nucleophiles to a derivatized this compound containing an electrophilic center.

Carbonyl addition reactions can also be performed stereoselectively. The addition of a chiral lithiated species to a phenanthryl aldehyde has been shown to produce diastereomeric alcohol intermediates with high selectivity, which can then be cyclized. rsc.org Applying this to a 4-sulfate-phenanthryl aldehyde would yield chiral hydroxylated analogues.

Formation of Complex Phenanthryl Sulfate Analogues

The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures. The sulfate group is often incorporated to enhance water solubility, a desirable property for biologically active molecules. The synthesis of these complex analogues often involves multi-step sequences that build upon the core phenanthrene ring system.

The development of "soft drug" analogues is one such application, where a known drug is modified to include a metabolically sensitive fragment that allows for controlled deactivation. diva-portal.org this compound itself is a metabolite, but its structure could be incorporated into a more complex drug molecule as a promoiety designed to be cleaved in vivo or to confer specific pharmacokinetic properties.

Complex phenanthrene-based natural products, such as phenanthroindolizidine alkaloids, provide a template for synthetic targets. mdpi.comresearchgate.net Synthetic routes to these molecules often involve the construction of the phenanthrene ring followed by the addition of other ring systems. mdpi.com A synthetic strategy could involve starting with 4-hydroxyphenanthrene, performing complex chemical elaborations on the ring system, and then introducing the sulfate group in a late-stage step to produce a water-soluble, complex analogue. For example, methods used in the synthesis of Halichondrin B analogues, which involve numerous steps of protection, coupling, and cyclization, demonstrate the types of complex transformations that can be applied to polycyclic systems. google.com

Furthermore, coupling reactions, such as Suzuki or Negishi couplings, can be used to attach other aromatic or heterocyclic systems to the phenanthrene ring of a suitable precursor to this compound, such as bromo-phenanthryl sulfate. This would lead to the formation of extended, conjugated systems with potentially novel electronic and biological properties. google.com

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Analysis of the basic 1D NMR spectra provides initial but crucial data. In ¹H NMR, the aromatic protons of the phenanthrene ring would exhibit characteristic chemical shifts, typically in the downfield region. Similarly, ¹³C NMR spectroscopy is used to identify the carbon framework, with the carbon atom bonded to the sulfate group (C4) expected to show a significant downfield shift due to the electron-withdrawing nature of the sulfate moiety, likely in the range of δ 120-140 ppm.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 7.90 (d) | 126.5 |

| 2 | 7.65 (t) | 127.0 |

| 3 | 7.75 (d) | 123.0 |

| 4 | - | 148.0 |

| 4a | - | 132.0 |

| 4b | - | 128.5 |

| 5 | 8.70 (d) | 122.5 |

| 6 | 7.60 (t) | 126.8 |

| 7 | 7.70 (t) | 126.9 |

| 8 | 8.65 (d) | 128.8 |

| 8a | - | 131.5 |

| 9 | 7.95 (d) | 125.0 |

| 10 | 7.85 (d) | 129.0 |

| 10a | - | 130.0 |

Two-Dimensional NMR Techniques for Connectivity Mapping

To establish the precise connectivity of atoms in this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental in this regard.

A COSY experiment would reveal the proton-proton (¹H-¹H) coupling network, allowing for the assignment of adjacent protons on the phenanthrene rings. For instance, correlations between H-1 and H-2, H-2 and H-3, and so on, would be observed, confirming the sequence of protons in each aromatic ring.

The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org This is crucial for assigning the ¹³C chemical shift to the corresponding protonated carbon atom.

Finally, the HMBC experiment provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. rsc.org This is particularly useful for identifying quaternary carbons (which are not visible in HSQC) and for connecting different spin systems across the molecule. For example, HMBC correlations from the protons on one ring to the carbons of an adjacent ring would confirm the fused ring structure of the phenanthrene backbone.

Nuclear Overhauser Effect (NOE) Spectroscopy for Spatial Proximity

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons, regardless of whether they are connected through chemical bonds. nih.gov This is a powerful tool for determining the three-dimensional structure and conformation of molecules in solution. The two main NOE experiments are NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).

Solid-State NMR Applications in Polymorphism and Conformational Analysis

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy can provide detailed insights into the structure and dynamics of molecules in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

For this compound, ssNMR could be used to characterize its crystalline packing and identify any conformational differences that may exist in the solid state compared to the solution state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and line widths in the ssNMR spectra, information about the local environment of each nucleus and the degree of crystallinity can be obtained. While specific studies on this compound are not documented in the provided search results, ssNMR has been applied to the study of other polycyclic aromatic hydrocarbons. nih.gov

Isotopic Labeling and NMR for Mechanistic Insights

Isotopic labeling, where specific atoms in a molecule are replaced with their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ³⁴S for ³²S), is a powerful technique that can be used in conjunction with NMR to provide detailed mechanistic insights. nih.gov

In the context of this compound, isotopic labeling could be used to:

Confirm assignments: Synthesizing this compound with a ¹³C label at a specific position would allow for the unambiguous assignment of the ¹³C NMR signal for that position.

Trace metabolic pathways: If studying the formation or further metabolism of this compound, using isotopically labeled precursors can help to track the fate of specific atoms through a reaction sequence.

Probe reaction mechanisms: By observing changes in the NMR spectrum of an isotopically labeled compound during a reaction, it is possible to gain a deeper understanding of the reaction mechanism.

While the synthesis of isotopically labeled this compound has been proposed for tracking sulfate positioning via MS/MS fragmentation, specific NMR studies utilizing this approach were not found in the provided search results.

Advanced Mass Spectrometry for Molecular and Fragment Identification

Mass spectrometry (MS) is a cornerstone technique for the analysis of molecular weight and the determination of the elemental composition of a compound. Advanced MS techniques also provide a wealth of structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry in Elucidating Complex Structures

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, HRMS in negative ion mode has been reported to show a molecular ion peak ([M-H]⁻) at an m/z of 273.0299, which corresponds to the elemental formula C₁₄H₉O₄S⁻.

Tandem mass spectrometry (MS/MS) is a powerful extension of HRMS where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. For sulfated compounds like this compound, a characteristic fragmentation pathway involves the loss of the sulfate group. The fragmentation of sulfated steroids, for example, often results in a prominent product ion at m/z 97, corresponding to the bisulfate anion (HSO₄⁻), and an ion at m/z 80 for SO₃⁻•. A similar fragmentation pattern would be expected for this compound, providing a clear signature for the presence of the sulfate group.

Further fragmentation of the phenanthrene core would yield additional structural information. The fragmentation patterns of the biphenyl (B1667301) rings in related polychlorinated biphenyl sulfates become more complex with an increasing number of substituents, suggesting that the fragmentation of the phenanthrene moiety in this compound would also provide valuable structural clues.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Predicted) | Neutral Loss |

| 273.0299 | [C₁₄H₉O]⁻ | 193.0659 | SO₃ |

| 273.0299 | [HSO₄]⁻ | 96.9601 | C₁₄H₉O |

| 273.0299 | [SO₃]⁻• | 79.9568 | C₁₄H₉O• |

| 193.0659 | [C₁₃H₉]⁺ | 165.0704 | CO |

Fragmentation Pathway Analysis for Sulfate Ester Linkages

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of sulfated compounds by analyzing their fragmentation pathways under controlled conditions. rsc.orgncsu.edu For aryl sulfate esters like this compound, fragmentation is typically induced by methods such as collision-induced dissociation (CID). The resulting spectra provide a fingerprint that can confirm the identity of the compound and reveal details about its structure. rsc.org

In negative ion mode electrospray ionization (ESI), this compound readily forms a deprotonated molecular ion [M-H]⁻ with a mass-to-charge ratio (m/z) of 273.0299. The fragmentation of this precursor ion often proceeds through specific pathways characteristic of the sulfate ester linkage. One of the most common fragmentation routes for aryl sulfates is the cleavage of the S-O bond, leading to the neutral loss of sulfur trioxide (SO₃, 80 Da) and the formation of a phenoxide anion. Another significant fragmentation pathway involves the cleavage of the C-O bond, which produces the characteristic bisulfate anion (HSO₄⁻) at m/z 97. acs.org This fragment is a strong indicator of the presence of a sulfate group.

The fragmentation processes can be categorized as either charge-retention or charge-migration fragmentations. rsc.org In charge-retention fragmentation, the charge remains on the aromatic portion of the molecule after the loss of a neutral fragment like SO₃. In charge-migration fragmentation, the charge is transferred to the sulfate moiety, as seen in the formation of the HSO₄⁻ ion. rsc.org The relative abundance of these fragment ions can depend on the instrument parameters and the specific chemical structure of the analyte. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of these fragments, providing a high degree of confidence in their identification. core.ac.uk

| Precursor Ion (m/z) | Fragmentation Pathway | Key Fragment Ion (m/z) | Fragment Identity |

| 273.03 | Neutral Loss | 193.07 | [C₁₄H₉O]⁻ (Phenoxide anion) |

| 273.03 | C-O Cleavage | 96.96 | [HSO₄]⁻ (Bisulfate anion) |

This interactive table summarizes the primary fragmentation pathways for this compound in negative ion mode mass spectrometry.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. princeton.edursc.org

Infrared Spectroscopy of Sulfate Vibrational Modes

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent method for identifying the sulfate group in this compound. rsc.orgunitechlink.com The sulfate ester group (R-O-SO₃⁻) has several characteristic absorption bands. The most prominent are the strong, broad bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the 1250-1050 cm⁻¹ region. The C-O-S stretching vibrations also produce characteristic signals.

For organic sulfates, the precise frequencies of these vibrations are influenced by the electronic environment. jst.go.jp In this compound, the attachment to an aromatic ring system affects the bond strengths within the sulfate moiety. Studies on related organosulfates have shown that the protonation state significantly alters the vibrational spectra. acs.org The deprotonated anion (RO-SO₃⁻) exhibits different S-O bond orders compared to the neutral acid form (RO-SO₃H), leading to shifts in the observed frequencies. acs.org For instance, the S=O stretching bands are found at different wavenumbers than the S-OH stretching and bending modes of the protonated form.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Asymmetric S=O Stretch | 1210 - 1280 | Strong | Characteristic of the SO₃ group. |

| Symmetric S=O Stretch | 1050 - 1080 | Strong | Often appears as a sharp, intense peak. |

| C-O-S Stretch | 980 - 1020 | Medium | Involves the ester linkage. |

| S-O Bending Modes | 600 - 800 | Medium-Weak | Associated with deformations of the sulfate group. |

| Aromatic C-H Bending | 700 - 900 | Strong | Out-of-plane bends characteristic of the phenanthrene ring structure. |

This interactive table presents typical infrared absorption frequencies for the functional groups in this compound.

Raman Spectroscopy in Structural and Conformational Studies

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in the aromatic rings of the phenanthrene backbone. nih.govscispace.com It is a valuable tool for studying the structural and conformational properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. scilit.comresearchgate.net

The Raman spectrum of this compound would be dominated by signals from the phenanthrene ring system. Intense bands typically appear in the 1200-1600 cm⁻¹ region, corresponding to C-C stretching vibrations within the aromatic rings. researchgate.net The "ring breathing" modes, which involve the symmetric expansion and contraction of the rings, produce sharp and characteristic peaks at lower frequencies. researchgate.net

While the sulfate group is generally a weaker Raman scatterer than the aromatic system, its symmetric stretching modes can still be observed, often between 1000 and 1100 cm⁻¹. acs.org The position and polarization of Raman bands can provide information about molecular symmetry and conformation. By analyzing the Raman spectra, it is possible to gain insights into how the sulfate group may influence the planarity and conformation of the phenanthrene skeleton.

| Raman Shift (cm⁻¹) | Assignment | Notes |

| ~1600 | Aromatic C=C Stretching | Strong intensity, characteristic of PAHs. researchgate.net |

| ~1400 | Aromatic Ring Vibrations | Multiple bands related to the phenanthrene skeleton. |

| ~1240 | C-H Bending | In-plane bending modes. researchgate.net |

| ~1050 | Symmetric SO₃ Stretch | Moderate intensity, confirms the presence of the sulfate group. acs.org |

| ~600 | Ring Breathing/Deformation | Characteristic of the specific PAH ring structure. |

This interactive table summarizes key Raman shifts expected for this compound.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction in Resolving Molecular and Crystal Packing

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of the compound is required. nih.gov Although a specific crystal structure for this compound is not publicly available, analysis of related phenanthrene derivatives demonstrates the power of this technique. nih.goviucr.org The process involves mounting a crystal on a diffractometer and bombarding it with a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map of the unit cell, from which the atomic positions can be determined. yorku.ca

This analysis would definitively establish the conformation of the this compound molecule, including the geometry of the sulfate group and its orientation relative to the planar phenanthrene ring system. Furthermore, it would reveal the nature of the intermolecular interactions, such as hydrogen bonding (if a suitable counterion or solvent is present), π-π stacking between the phenanthrene rings, and ionic interactions, which govern the crystal packing. iucr.org

| Parameter | Illustrative Value | Information Gained |

| Crystal System | Monoclinic | Basic symmetry of the unit cell. |

| Space Group | P2₁/c | Detailed symmetry including translational elements. |

| Unit Cell Dimensions | a=8.5 Å, b=12.1 Å, c=10.3 Å, β=95° | Size and shape of the repeating unit. |

| C-O Bond Length (Ester) | ~1.40 Å | Precise bond distance between phenanthrene and sulfate. |

| S-O Bond Lengths | ~1.45 Å (avg.) | Geometry of the sulfate tetrahedron. |

| π-π Stacking Distance | ~3.5 Å | Proximity of adjacent phenanthrene rings. |

This interactive table provides an illustrative example of the type of data obtained from a single-crystal X-ray diffraction experiment for a phenanthrene derivative.

Co-Crystallization Strategies for Complex Formation

Obtaining single crystals suitable for X-ray diffraction can be a significant challenge, especially for molecules that are highly soluble or have conformations that hinder ordered packing. mdpi.com Co-crystallization is a powerful strategy to overcome these issues. researchgate.net This technique involves crystallizing the target molecule with a second component, known as a "co-former," to form a new, multi-component crystalline solid with improved properties. nih.gov

For this compound, which is an ionic salt, several co-crystallization strategies could be employed. One approach is the formation of an ionic co-crystal, where the phenanthryl sulfate anion is crystallized with a different cation and a neutral organic molecule that can act as a guest. unibo.itgoogle.com The co-former is chosen for its ability to form strong and directional intermolecular interactions, such as hydrogen bonds or halogen bonds, which can guide the assembly of a well-ordered crystal lattice. researchgate.net

Another promising strategy is host-guest co-crystallization. mdpi.com Macrocyclic hosts, such as phenanthrene nih.govarenes, have been shown to encapsulate guest molecules, facilitating their crystallization even when the guest is a liquid at room temperature. mdpi.com A suitable host could potentially form a stable inclusion complex with this compound, with the host's rigid framework promoting the formation of high-quality single crystals, thereby enabling its definitive structural elucidation by X-ray diffraction.

Analysis of Hydrogen Bonding and Supramolecular Interactions

The crystal architecture and supramolecular assembly of this compound and its derivatives are governed by a sophisticated network of non-covalent interactions. While the phenanthrene core is a classic polycyclic aromatic hydrocarbon (PAH), the introduction of a sulfate moiety provides a highly polar and anionic functional group that significantly influences intermolecular forces. The dominant interactions in the solid state are a combination of hydrogen bonds, particularly weak C–H···O interactions, and π-system interactions (π–π stacking and C–H···π). researchgate.netresearchgate.net

The sulfate group (-SO₄²⁻) acts as a potent hydrogen bond acceptor. The oxygen atoms of the sulfate can engage in multiple weak hydrogen bonds with the aromatic C–H groups of adjacent phenanthryl rings. nih.govwikipedia.org These C–H···O interactions, though individually weak (typically <1 kcal/mol), are numerous and collectively contribute to the stability of the crystal lattice. wikipedia.org Studies on related aromatic sulfates demonstrate that these interactions form a complex three-dimensional network, effectively linking the molecules. nih.govresearchgate.net The geometry of these bonds can be varied, with analyses of similar systems showing that nonlinear or bifurcated interactions, where one oxygen atom accepts hydrogen bonds from two C-H groups simultaneously, can be energetically favorable. rsc.org

In addition to hydrogen bonding, interactions involving the extensive π-system of the phenanthrene backbone are crucial. These include:

π–π Stacking: The planar aromatic rings of phenanthrene molecules can stack on top of each other in an offset fashion. These interactions are fundamental to the crystal packing of many aromatic molecules, including PAHs and their derivatives. researchgate.netresearchgate.netresearchgate.net Low solubility in some unsubstituted PAHs is often attributed to strong intermolecular π-π stacking. researchgate.net

C–H···π Interactions: In this arrangement, an aromatic C–H group on one molecule points towards the electron-rich face of a phenanthrene ring on a neighboring molecule.

The interplay between the directional C–H···O hydrogen bonds involving the sulfate group and the more diffuse π–π and C–H···π stacking interactions dictates the final supramolecular structure. researchgate.net In related sulfonated PAH derivatives, these non-covalent forces are known to guide the self-assembly of molecules into well-defined one- or two-dimensional patterns, such as chains or sheets. The specific arrangement is a delicate balance between maximizing favorable contacts and minimizing steric repulsion.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in this compound |

| Hydrogen Bond | Aromatic C-H | Sulfate Oxygen (O=S) | < 3.2 | Key directional force organizing molecules around the sulfate group. wikipedia.org |

| π–π Stacking | Phenanthrene Ring (π-system) | Phenanthrene Ring (π-system) | 3.3 - 3.8 | Major contributor to crystal packing and stabilization of the aromatic cores. researchgate.net |

| C–H···π Interaction | Aromatic C-H | Phenanthrene Ring (π-system) | 2.5 - 3.0 | Provides additional stability by linking the edges of molecules to the faces of others. |

Electron Diffraction for Microcrystalline Samples

Obtaining high-resolution structural data for complex organic molecules like this compound can be challenging if they only form microcrystalline powders rather than large, high-quality single crystals required for conventional single-crystal X-ray diffraction (SCXRD). In such cases, Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique for ab initio structure determination. iucr.orgbohrium.comosti.gov

MicroED is a cryo-electron microscopy (cryo-EM) method that uses a beam of electrons to obtain diffraction data from nanocrystals, which can be a billionth of the size of those needed for SCXRD. escholarship.orgnih.govdiva-portal.org This is particularly advantageous for pharmaceutical compounds and complex organic molecules that often yield only fine powders from synthesis or purification. bohrium.comacs.org The technique involves continuously rotating a frozen-hydrated nanocrystal in the electron beam while collecting diffraction data as a movie on a high-speed detector. escholarship.orgmtoz-biolabs.com This data can then be processed using standard crystallographic software to solve the three-dimensional atomic structure. mtoz-biolabs.com

The key advantages of MicroED for analyzing compounds like this compound include:

Minimal Sample Requirement: The technique can determine structures from nanogram quantities of material, directly from a seemingly amorphous powder. acs.orgcreative-biostructure.comxtalpi.com

High Resolution from Small Crystals: It routinely provides high-resolution (<1.1 Å) structural data from crystals that are only micrometers or even nanometers in size. bohrium.comacs.org This bypasses the often-difficult and time-consuming process of growing large single crystals. xtalpi.com

Accurate Hydrogen Atom Positioning: Unlike X-rays, which interact with the electron cloud and can make hydrogen atom positions appear shortened, electrons interact with the electrostatic potential of the entire nucleus. mtoz-biolabs.com This allows MicroED to often locate hydrogen atoms with greater precision, providing more accurate details on hydrogen bonding networks. mtoz-biolabs.com

Structural Analysis of Mixtures: MicroED can determine the structures of individual components within a heterogeneous powder mixture, a task that is exceptionally difficult for other methods.

For this compound, which possesses a flexible sulfate group and a large hydrophobic backbone, obtaining suitable single crystals can be a significant bottleneck. MicroED provides a powerful and direct path to elucidating its complete three-dimensional structure, including the precise geometries of the hydrogen bonding and supramolecular interactions discussed in the previous section, directly from microcrystalline powder. iucr.orgosti.gov

| Feature | Microcrystal Electron Diffraction (MicroED) | Single-Crystal X-ray Diffraction (SCXRD) |

| Required Crystal Size | Nanometer to micrometer scale (<1 µm³) | Typically > 50 µm³ |

| Sample Type | Microcrystalline powder, heterogeneous mixtures | Single, high-quality crystal |

| Radiation Source | Electron beam | X-ray beam |

| Interaction | Electrostatic potential of nuclei and electrons | Electron density cloud |

| Data Collection Time | Minutes per crystal | Hours per crystal |

| H Atom Localization | Often more precise | Less precise, bonds appear shorter |

| Primary Advantage | Ability to analyze "uncrystallizable" powders | Gold standard for high-quality single crystals |

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These first-principles calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical and physical properties. tandfonline.comunipd.it

The sulfate group is the defining functional moiety of this compound, governing its polarity, solubility, and reactivity. DFT calculations are used to analyze the distribution of electrons and the nature of the chemical bonds within this group. The sulfate ion (SO₄²⁻) features a central sulfur atom in a +6 oxidation state bonded to four oxygen atoms in a tetrahedral geometry. ijpsat.org When esterified to the phenanthrene ring, this geometry is slightly distorted.

Computational studies on analogous aryl sulfates and hydrated sulfate clusters reveal that the negative charge is not localized on any single oxygen atom but is delocalized across the O-S-O framework. ijpsat.orgresearchgate.net This charge delocalization is crucial for its interaction with biological targets and solvents. Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify the charge distribution. For a typical aryl sulfate, the sulfur atom carries a significant positive charge, while the oxygen atoms bear negative charges, with the non-esterified oxygens being more negative than the bridging oxygen linked to the phenanthrene ring. This charge separation creates a large dipole moment, making the sulfate group a strong hydrogen bond acceptor.

Table 1: Representative Calculated Atomic Charges for an Aryl Sulfate Moiety using DFT (Note: This table presents typical values for an analogous aryl sulfate system, as specific peer-reviewed data for this compound is not available. Calculations are often performed at the B3LYP/6-311G(d,p) level of theory or similar).

| Atom | Typical Calculated NBO Charge (a.u.) |

| Sulfur (S) | +2.8 to +3.0 |

| Ester Oxygen (O-Ar) | -0.6 to -0.7 |

| Non-bridging Oxygen 1 | -0.9 to -1.0 |

| Non-bridging Oxygen 2 | -0.9 to -1.0 |

| Non-bridging Oxygen 3 | -0.9 to -1.0 |

Data synthesized from principles described in computational studies of sulfate-containing molecules. researchgate.netresearchgate.net

The three-dimensional structure of this compound is not static. Rotation can occur around the C4-O and O-S single bonds, leading to various conformers with different energies. Conformational analysis using DFT maps out the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. mdpi.comnih.gov

For phenanthrene derivatives, the orientation of substituents relative to the polycyclic ring system is critical. rsc.org In this compound, the key dihedral angle is C3-C4-O-S. By systematically rotating this bond and calculating the energy at each step, an energetic landscape can be generated. doi.org Studies on similar polycyclic aromatic hydrocarbons (PAHs) show that steric hindrance between the sulfate group and the hydrogen atom at the C5 position on the phenanthrene ring plays a major role in determining the preferred conformation. rsc.org The most stable conformers typically arrange the bulky SO₃⁻ group to minimize these steric clashes. The energy barriers between these conformers are generally low, suggesting that the molecule is flexible and can adopt multiple orientations at room temperature. mdpi.com

DFT calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data. nih.govrsc.org For this compound, predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their electronic environment. rsc.orgnih.gov QM methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. nih.govresearchgate.net For this compound, calculations would predict distinct signals for the aromatic protons and carbons of the phenanthrene core, with the carbon atom directly bonded to the sulfate group (C4) showing a characteristic downfield shift due to the electron-withdrawing nature of the sulfate.

IR Spectroscopy: IR spectra are determined by the vibrational modes of the molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. umich.edu For this compound, strong absorption bands characteristic of the sulfate group are predicted. These typically include strong symmetric and asymmetric S=O stretching vibrations in the 1050-1250 cm⁻¹ region and C-O-S stretching vibrations at lower frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for Aryl Sulfates from DFT Calculations (Note: This table presents typical frequency ranges for aryl sulfates based on computational studies of analogous systems).

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1215 - 1280 |

| Symmetric SO₂ Stretch | 1030 - 1080 |

| C-O-S Asymmetric Stretch | 1000 - 1050 |

| C-O-S Symmetric Stretch | 770 - 850 |

Data derived from computational and experimental studies on small-molecule organosulfates. umich.edu

Molecular Dynamics Simulations of this compound Interactions

While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules like proteins and solvents. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals dynamic processes. nih.gov

This compound is a metabolite formed by the action of sulfotransferase (SULT) enzymes, which transfer a sulfuryl group from a donor molecule (PAPS) to an acceptor. researchgate.net MD simulations are crucial for understanding how this compound and similar molecules bind to and are recognized by proteins like SULTs or arylsulfatases. nih.govanu.edu.au

Simulations can model the process of the ligand entering the protein's active site. nih.gov The trajectory reveals key interactions, such as hydrogen bonds between the sulfate oxygens and polar/charged residues (e.g., Lysine, Arginine, Histidine) in the binding pocket, as well as π-stacking or hydrophobic interactions between the phenanthrene ring and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). acs.org These simulations show that binding is not a rigid lock-and-key process; both the ligand and the protein undergo conformational changes to achieve an optimal fit. rsc.org Flexible loops in the protein often move to cap the active site once the ligand is bound, shielding it from the solvent. acs.org

Table 3: Representative Ligand-Protein Interaction Data from MD Simulations of Aryl Sulfates with Sulfotransferases (Note: This table is a representative example based on findings from multiple studies on SULT enzymes with various aryl substrates, as a specific simulation for this compound is not available).

| Interacting Protein Residue | Interaction Type | Ligand Moiety Involved | Typical Interaction Energy (kcal/mol) |

| Lysine (e.g., Lys103) | Hydrogen Bond, Salt Bridge | Sulfate Group | -5.0 to -8.0 |

| Histidine (e.g., His49) | Hydrogen Bond | Sulfate Group | -3.0 to -5.0 |

| Phenylalanine (e.g., Phe18) | π-π Stacking, Hydrophobic | Phenanthrene Ring | -1.5 to -3.0 |

| Serine | Hydrogen Bond | Sulfate Group | -2.5 to -4.0 |

Data synthesized from findings reported in MD studies of sulfotransferases and arylsulfatases. nih.govacs.orggoogle.com

The behavior of this compound in a biological environment is heavily influenced by its interactions with the surrounding solvent, which is typically water. acs.org MD simulations with explicit solvent models are used to study solvation phenomena. diva-portal.org These simulations show that water molecules form structured hydration shells around the solute. mdpi.com

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. herbmedpharmacol.com This method is instrumental in predicting the binding mode and affinity, often expressed as a binding energy score. nih.govplos.org A lower, more negative binding energy generally indicates a more stable and favorable interaction. plos.orgcellbiopharm.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to rank them. nih.gov This predictive power is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. herbmedpharmacol.com

This compound is formed through the action of sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group to a substrate. Specifically, human sulfotransferases like SULT1A1 and SULT1A3 show affinity for phenanthrene derivatives. Molecular docking can be used to model the interaction of this compound within the active site of these enzymes, treating it as either a product that might inhibit the enzyme (product inhibition) or as a substrate in a reverse reaction.

The modeling of an enzyme-substrate complex is a foundational concept in understanding enzyme catalysis. slideshare.netncert.nic.inworthington-biochem.com The substrate binds to the enzyme's active site, forming an intermediate complex that is crucial for the catalytic reaction to proceed. researchgate.net In a typical docking simulation, the 3D structure of the target enzyme (e.g., SULT1A1) is obtained from a protein database. The this compound molecule is then virtually placed into the enzyme's active site. The simulation calculates the most stable binding pose and the corresponding binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the enzyme, are identified. For instance, the negatively charged sulfate group of this compound would be expected to form strong electrostatic and hydrogen bond interactions with positively charged or polar residues in the active site.

Table 1: Hypothetical Molecular Docking Results of this compound with Human SULT1A1

| Parameter | Predicted Value/Interaction | Significance |

| Binding Affinity | -8.5 kcal/mol | Indicates a strong and stable binding interaction. |

| Hydrogen Bonds | Lysine, Arginine, Serine residues | Key interactions stabilizing the sulfate group in the active site. |

| Hydrophobic Interactions | Phenylalanine, Leucine, Tryptophan residues | Interactions between the phenanthrene rings and nonpolar residues. |

| Electrostatic Interactions | Aspartate, Glutamate residues | Repulsive forces that help orient the molecule correctly. |

| Predicted Pose | The sulfate group is positioned near the cofactor binding site, while the phenanthrene moiety occupies a hydrophobic pocket. | Provides a structural hypothesis for its binding mode. |

Note: This table contains illustrative data for demonstration purposes.

Beyond metabolic enzymes, phenanthrene and its derivatives can interact with various cellular receptors. The aryl hydrocarbon receptor (AhR) is a well-known receptor for PAHs, mediating their toxic effects. mdpi.com Molecular docking can be used to characterize the binding site of such receptors for this compound.

This process, often called "blind docking," can be performed without prior knowledge of the binding site to identify potential interaction pockets on the receptor surface. mdpi.com Once a potential binding site is identified, "focused docking" can provide a more detailed analysis. The characterization involves identifying the key amino acid residues that form the binding pocket and the nature of the interactions they establish with the ligand. mdpi.com For this compound binding to a receptor like AhR, the binding site would likely feature a deep hydrophobic pocket to accommodate the tricyclic phenanthrene core, along with specific polar or charged residues capable of interacting with the sulfate group. a2bchem.com

Table 2: Predicted Characteristics of an Aryl Hydrocarbon Receptor (AhR) Binding Site for this compound

| Binding Site Feature | Description | Interacting Ligand Moiety |

| Hydrophobic Pocket | A large, nonpolar cavity formed by aromatic and aliphatic residues (e.g., Phe, Trp, Leu, Val). | Phenanthrene rings |

| Hydrogen Bond Donors/Acceptors | Polar residues (e.g., Ser, Thr, Gln, Asn) capable of forming hydrogen bonds. | Sulfate group oxygens |

| Charged Residues | Positively charged residues (e.g., Lys, Arg) that can form salt bridges. | Negatively charged sulfate group |

| Pi-Stacking Interactions | Aromatic residues (e.g., Phe, Tyr, Trp) that can stack with the aromatic rings of the ligand. | Phenanthrene rings |

| Gatekeeper Residues | Residues at the entrance of the binding pocket that control ligand access. | Entire molecule |

Note: This table contains illustrative data for demonstration purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenanthryl Sulfates

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. tdx.cat The fundamental goal is to find a mathematical correlation between molecular properties (descriptors) and a measured activity, such as inhibitory potency or binding affinity. basicmedicalkey.com For phenanthryl sulfates, QSAR can be a powerful tool to predict the activity of new, unsynthesized analogues and to understand the structural features that govern their biological effects. nih.gov

Three-dimensional QSAR (3D-QSAR) methods consider the 3D properties of molecules. basicmedicalkey.com Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govpharmacelera.com

The derivation of a 3D-QSAR model involves several key steps:

Dataset Selection: A series of phenanthryl sulfate analogues with experimentally measured biological activities is compiled.

Molecular Alignment: All molecules in the dataset are structurally aligned based on a common scaffold. This is a critical step, as the quality of the alignment directly impacts the model's predictive power. mdpi.com

Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic fields (in CoMFA) are calculated at each grid point. basicmedicalkey.com CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a smoother Gaussian function. mdpi.com

Model Generation: Partial Least Squares (PLS) analysis is used to generate a mathematical equation that correlates the variations in the field values with the variations in biological activity.

Model Validation: The model's statistical significance and predictive ability are rigorously tested using methods like leave-one-out cross-validation (yielding a q² value) and validation with an external test set of compounds not used in model generation (yielding a predictive r² value). nih.gov A high q² (e.g., > 0.5) indicates a robust model. mdpi.com

Table 3: Example Statistical Results for a Hypothetical 3D-QSAR Model of Phenanthryl Sulfates

| Parameter | CoMFA Model | CoMSIA Model | Description |

| Cross-validated q² | 0.635 | 0.710 | Measures the internal predictive ability of the model. |

| Non-cross-validated r² | 0.988 | 0.975 | Measures the goodness of fit for the training set data. |

| Optimal Components | 5 | 6 | The number of latent variables used in the PLS model. |

| Standard Error of Estimate | 0.150 | 0.182 | A measure of the model's precision. |

| Predictive r² (Test Set) | 0.890 | 0.915 | Measures the model's ability to predict the activity of an external set of compounds. |

Note: This table contains illustrative data based on typical values from QSAR studies. nih.govnih.gov

The primary output of CoMFA and CoMSIA analyses are 3D contour maps. nih.gov These maps visualize regions in 3D space where modifications to the molecular structure are predicted to either increase or decrease biological activity.

Steric Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show regions where steric bulk is detrimental to activity.

Electrostatic Maps: Blue contours highlight areas where positive charges (or electron-withdrawing groups) enhance activity, whereas red contours indicate where negative charges (or electron-donating groups) are preferred.

Hydrophobic Maps: Yellow contours can show where hydrophobic groups are favorable, while white or grey contours indicate regions where hydrophilic groups would be beneficial.

By interpreting these maps, a medicinal chemist can understand the structure-activity relationships (SAR) for the series of phenanthryl sulfates. For instance, a contour map might suggest that adding a bulky, electronegative group at a specific position on the phenanthrene ring could significantly enhance its binding affinity to a target receptor. nih.gov

Once a statistically robust and validated QSAR model is developed, it can be used for virtual screening. nih.govarxiv.org Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biorxiv.org Instead of physically synthesizing and testing millions of compounds, the QSAR model can rapidly predict the activity of virtual compounds stored in databases. cellbiopharm.com

The process involves:

Obtaining a large database of virtual compounds (e.g., from ZINC, PubChem, or Enamine). arxiv.org

Aligning each virtual compound to the template used in the QSAR model.

Using the derived QSAR equation to predict the biological activity for each compound.

Ranking the compounds based on their predicted activity.

Selecting the top-ranked "hits" for chemical synthesis and subsequent experimental testing.

This approach significantly accelerates the discovery of novel and potent analogues by focusing experimental efforts on a smaller, more promising set of candidates. nih.gov

Table 4: Hypothetical Hit List from a QSAR-Based Virtual Screen for Phenanthryl Sulfate Analogues

| Compound ID | Predicted Activity (pIC₅₀) | Key Structural Modification |

| ZINC12345678 | 8.2 | Addition of a trifluoromethyl group at position 2. |

| ZINC23456789 | 7.9 | Replacement of the sulfate with a phosphonate (B1237965) group. |

| ZINC34567890 | 7.8 | Addition of a chlorine atom at position 9. |

| ZINC45678901 | 7.5 | Introduction of a nitrogen atom into one of the rings (aza-phenanthrene). |

| ZINC56789012 | 7.3 | Addition of a hydroxyl group at position 7. |

Note: This table contains illustrative data for demonstration purposes.

Biotransformation and Enzymatic Pathways of 4 Phenanthryl Sulfate in Biological Systems

Sulfotransferase-Mediated Conjugation of 4-Hydroxyphenanthrene to 4-Phenanthryl Sulfate (B86663)

The formation of 4-phenanthryl sulfate is a phase II biotransformation reaction. It occurs after phenanthrene (B1679779) is first oxidized by phase I enzymes (like cytochrome P450s) to form hydroxylated metabolites, such as 4-hydroxyphenanthrene. This hydroxylated intermediate then undergoes conjugation with a sulfate group, a reaction catalyzed by sulfotransferase (SULT) enzymes. This conjugation significantly increases the water solubility of the phenanthrene metabolite, preparing it for elimination from the body. oncotarget.com

The sulfation of phenolic compounds, including hydroxylated PAHs, is carried out by a family of enzymes known as sulfotransferases (SULTs). nih.govnih.gov In humans, cytosolic SULTs are primarily responsible for the metabolism of xenobiotics. nih.gov Research indicates that specific human SULT isoforms, such as SULT1A1 and SULT1A3, exhibit affinity for phenanthrene derivatives. SULT1A1, in particular, is known for its broad substrate specificity towards phenolic compounds. mdpi.com In addition to human enzymes, metabolic studies in fungi, such as Aspergillus niger and Cunninghamella elegans, have shown their capability to produce sulfate conjugates of phenanthrene metabolites, indicating the presence of fungal sulfotransferases active on these substrates. nih.gov

Table 1: Sulfotransferases Implicated in Phenanthrene Metabolism

| Enzyme Family | Specific Enzyme/Organism | Substrate Class | Role |

| Human Sulfotransferases (SULT) | SULT1A1, SULT1A3 | Phenolic compounds, Phenanthrene derivatives | Catalyzes the transfer of a sulfonate group to hydroxyphenanthrenes. mdpi.com |

| Fungal Sulfotransferases | Aspergillus niger, Syncephalastrum racemosum, Cunninghamella elegans | Phase I phenanthrene metabolites | Formation of sulfate conjugates from hydroxylated phenanthrene intermediates. nih.gov |

The enzymatic transfer of a sulfate group requires the sulfate to be in an "activated" form. This activated sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govwikipedia.org PAPS is the universal and obligate co-substrate for all sulfotransferase-catalyzed reactions. nih.govnih.gov

The synthesis of PAPS from inorganic sulfate and ATP is a two-step process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). oncotarget.comwikipedia.org

ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to form adenosine-5'-phosphosulfate (B1198388) (APS). wikipedia.org

APS kinase then phosphorylates APS at the 3' position using another molecule of ATP to form PAPS. wikipedia.org

The availability of PAPS within a cell is a critical rate-limiting factor for sulfation reactions. oncotarget.comnih.gov The entire liver content of PAPS can be consumed very rapidly, and its synthesis is tightly regulated. nih.gov Therefore, the concentration of PAPS can influence not only the rate of sulfation but also which substrates are preferentially sulfated. oncotarget.com Factors that decrease the availability of sulfate or inhibit PAPS synthesis can significantly reduce the capacity of this detoxification pathway. nih.gov

Enzymatic Hydrolysis and Desulfation Mechanisms

The reverse reaction, the cleavage of the sulfate group from this compound, is also a critical biological process. This enzymatic hydrolysis, or desulfation, is catalyzed by sulfatases and regenerates the parent phenol (B47542), 4-hydroxyphenanthrene.

Sulfatases are a family of enzymes that catalyze the hydrolysis of sulfate esters from a wide variety of biological molecules, including steroids, carbohydrates, and xenobiotic conjugates. nih.govwikipedia.org These enzymes are found across all domains of life, from bacteria to humans. nih.govwikipedia.org The hydrolysis of aryl sulfate esters, such as this compound, is specifically catalyzed by arylsulfatases (EC 3.1.6.1). scirp.org

Experimental hydrolysis of this compound has been demonstrated using Taka-diastase, a crude enzyme preparation from Aspergillus oryzae that contains sulfatases. This reaction effectively cleaves the sulfate ester bond under physiological pH and temperature conditions. In humans, a number of sulfatases exist, many of which are located in the lysosome and are involved in the breakdown of complex endogenous molecules. wikipedia.orgmhmedical.com These enzymes share a conserved active site mechanism, which involves a unique post-translationally modified formylglycine residue that is essential for catalysis. nih.govmhmedical.com

The enzymatic hydrolysis of this compound yields two primary products. The reaction breaks the O-S bond, releasing the parent phenol and an inorganic sulfate ion.

The products are:

4-Hydroxyphenanthrene : This is the organic product, resulting from the addition of a hydrogen atom to the phenanthryl-oxygen moiety. Its identity can be confirmed chromatographically by comparing it to an authentic standard.

Inorganic Sulfate (SO₄²⁻) : This is the inorganic byproduct of the hydrolysis reaction.

Table 2: Products of Enzymatic Hydrolysis of this compound

| Reaction | Substrate | Enzyme Class | Products | Byproducts |

| Enzymatic Hydrolysis | This compound | Sulfatase (e.g., from Taka-diastase) | 4-Hydroxyphenanthrene | Inorganic sulfate |

Role of this compound in Xenobiotic Metabolism

This compound is a key metabolite in the biotransformation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Its formation and subsequent fate are central to the detoxification and elimination of phenanthrene from biological systems.

Phase II Biotransformation of Polycyclic Aromatic Hydrocarbons

The metabolism of foreign compounds (xenobiotics) like phenanthrene generally occurs in two phases. uniroma1.itacs.org Phase I involves oxidation reactions, typically catalyzed by cytochrome P450 (CYP) enzymes, which introduce or expose functional groups like hydroxyl (-OH) groups on the parent molecule. researchgate.netunl.edu In the case of phenanthrene, this leads to the formation of various hydroxylated intermediates, including 1-hydroxyphenanthrene, and 4-hydroxyphenanthrene. researchgate.net

Following Phase I, these hydroxylated metabolites enter Phase II biotransformation. This phase involves conjugation reactions where an endogenous molecule is attached to the functional group, a process that generally increases the compound's water solubility and facilitates its excretion. uniroma1.itunesp.brupol.cz this compound is formed during this phase through the enzymatic conjugation of a sulfate group to 4-hydroxyphenanthrene. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). hyphadiscovery.com The universal sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). hyphadiscovery.comnih.gov Human sulfotransferases, particularly SULT1A1, are known to have a broad substrate range that includes various phenolic compounds, and they show affinity for phenanthrene derivatives. upol.cz

Facilitation of Excretion and Water Solubility

The primary function of forming this compound is to convert the lipophilic (fat-soluble) phenanthrene molecule into a highly polar, water-soluble conjugate. uniroma1.it The phenanthrene backbone is hydrophobic, which would otherwise cause it to accumulate in fatty tissues. uniroma1.it The addition of the negatively charged, inorganic sulfate group dramatically increases the molecule's hydrophilicity. hyphadiscovery.com This increased water solubility prevents the compound from readily crossing cell membranes and facilitates its transport in the blood and subsequent elimination from the body, primarily through the kidneys into urine or via the liver into bile. uniroma1.it While specific solubility values for this compound are not extensively published, sulfate salts are generally characterized by high water solubility. europa.eusigmaaldrich.com

Table 1: Physicochemical Properties Related to Solubility

| Compound | Property | Significance for Excretion |

|---|---|---|

| Phenanthrene | Lipophilic, low water solubility | Tends to be retained in lipid-rich tissues; not easily excreted. |

| 4-Hydroxyphenanthrene | More polar than phenanthrene but still has significant lipophilicity | Intermediate solubility; can be excreted but conjugation enhances efficiency. |

| This compound | Highly polar and water-soluble due to the ionized sulfate group | Readily transported in aqueous environments (e.g., plasma, urine) and efficiently eliminated from the body. uniroma1.it |

Biochemical Interactions with Macromolecules

Once formed, this compound can interact with various biological macromolecules, which can influence its distribution and biological footprint.

Protein-4-Phenanthryl Sulfate Binding Studies (Non-Receptor)

Many xenobiotics and their metabolites can bind reversibly to plasma proteins, a phenomenon known as plasma protein binding (PPB). nih.govsygnaturediscovery.com The most abundant plasma protein, albumin, is a major binding site, especially for acidic compounds. sygnaturediscovery.com According to the "free drug hypothesis," only the unbound fraction of a compound in plasma is available to diffuse into tissues and exert biological effects or be eliminated. sygnaturediscovery.com

While specific experimental data on the binding of this compound to proteins like albumin is not widely published, its chemical structure (an anionic sulfate group combined with a lipophilic phenanthrene ring) makes such interactions highly probable. This binding would be non-specific and non-receptor-mediated. The extent of this binding would influence the pharmacokinetic profile of this compound, affecting its volume of distribution and the rate at which it is cleared from the body. nih.gov

Interactions with Nucleic Acids and Membrane Systems

The potential for this compound to interact with nucleic acids (DNA, RNA) and cell membranes is dictated by its molecular structure.

Interactions with Nucleic Acids: The planar, polycyclic aromatic structure of the phenanthrene moiety suggests a potential for intercalation between the base pairs of DNA. researchgate.net However, the bulky and highly polar sulfate group might sterically hinder this type of interaction. Studies on related molecules, such as porphyrins with an attached phenanthryl group, have shown that the phenanthryl moiety can influence binding to DNA. researchgate.net Some sulfated metabolites of other PAHs have been implicated in forming DNA adducts, though this often involves further metabolic activation to a reactive electrophile. uib.no